2-氯苯-1,3-二胺

描述

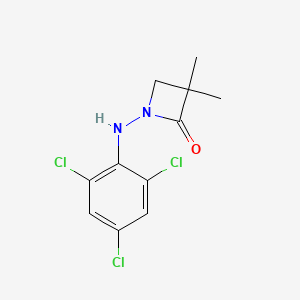

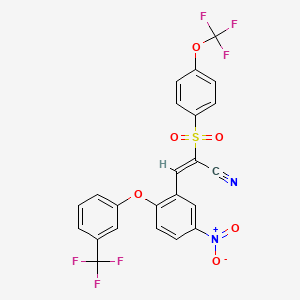

2-Chlorobenzene-1,3-diamine is a chemical compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular structure of 2-Chlorobenzene-1,3-diamine is characterized by a benzene ring substituted with a chlorine atom and two amine groups . The exact positions of these substituents on the benzene ring can influence the properties and reactivity of the molecule .Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .科学研究应用

金属催化的二胺化反应

金属催化的 1,2-二胺化反应很重要,因为 1,2-二胺基序在许多天然产物和关键的药物中普遍存在。此过程在不对称合成和催化中是关键的。尽管它很重要,但与二羟基化或氨基羟基化相比,烯烃的二胺化(形成这些结构的途径)的探索较少。然而,金属催化的二胺化反应的最新进展,特别是在其不对称变体中,表明在构建天然产物和药物分子方面具有广泛的潜在应用 (Cardona & Goti, 2009)。

1,3-二胺的合成方法

1,3-二胺在天然产物中很重要,并且可用作合成有机化学中的构建模块。尽管如此重要,但为 1,3-二胺开发有效的合成方法的努力仍然有限。然而,合成方法的最新发展有望为制备这些化合物提供更有效的方法,这可能导致复杂分子合成过程更加精简 (Ji & Huang, 2016)。

光氧化还原催化中的应用

1,2-二胺的无金属方法

已开发出一种在可见光照射下使用苝作为光氧化还原催化剂的 1,2-二胺无金属方法。此方法涉及各种亚胺的还原偶联反应,实现了亚胺几乎完全转化,形成相应的 1,2-二胺。此过程展示了无金属方法在用于不对称合成的药物分子和催化剂中合成重要基序的潜力 (Okamoto et al., 2017)。

有机化学中的应用

1,3-二胺的非对映选择性和对映异构选择性合成

在许多复杂分子中出现的 1,3-二胺的合成是一项重大挑战。已展示了通过用 2-氮杂烯丙基阴离子亲核试剂对氮丙啶进行苄基开环来立体控制合成 1,3-二胺的方法。此方法有效地产生了带有最多三个连续立体异构中心的 1,3-二胺,并可能促进复杂分子的合成 (Li et al., 2017)。

环境和工业应用

氯化苯的细菌脱卤呼吸

氯化苯的微生物转化,例如在厌氧条件下还原脱氯成低氯化苯,在环境修复中很重要。发现能够进行脱卤呼吸的细菌菌株可以降解高度持久且有毒的氯苯,这标志着针对这些污染物的生物修复策略的关键发展 (Adrian et al., 2000)。

安全和危害

2-Chlorobenzene-1,3-diamine is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

Mode of Action

The mode of action of 2-Chlorobenzene-1,3-diamine likely involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that chlorobenzenes can be biodegraded via monooxygenation pathways .

Result of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution reactions, which could potentially lead to various molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chlorobenzene-1,3-diamine . For instance, chlorobenzene pollution in soil and groundwater is a significant environmental challenge due to the high toxicity, persistence, and bioaccumulation of chlorobenzenes .

生化分析

Biochemical Properties

It is known that benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . It is plausible that 2-Chlorobenzene-1,3-diamine could undergo similar reactions, interacting with enzymes, proteins, and other biomolecules in the process.

Molecular Mechanism

Based on its structure, it is likely that it could participate in electrophilic aromatic substitution reactions . In these reactions, the compound could form a sigma-bond with a biomolecule, leading to changes in gene expression or enzyme activity.

属性

IUPAC Name |

2-chlorobenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-6-4(8)2-1-3-5(6)9/h1-3H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGQTURGJNTDLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2746408.png)

![1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B2746410.png)

![ethyl 3-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2746411.png)

![7-chloro-3-(3-fluorophenyl)-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2746419.png)

![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2746424.png)

![N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2746429.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2746430.png)